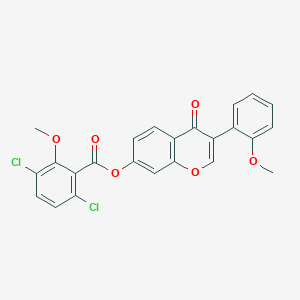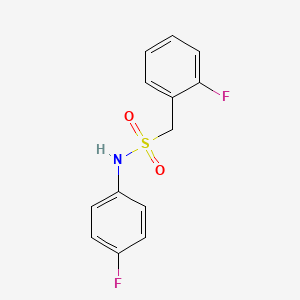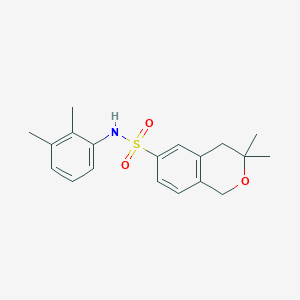![molecular formula C22H29N3O3S B4579881 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)
2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide
説明
Synthesis Analysis
The synthesis of derivatives related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide involves several key steps that ensure the introduction of functional groups and the formation of the final compound. The process often starts with the formation of piperidine derivatives, followed by the introduction of the phenylsulfonyl group and the benzamide moiety. For instance, derivatives have been synthesized to investigate their efficacy as inhibitors, showcasing a variety of methods to attach the sulfonyl and benzamide groups to the piperidine core (Lindsley et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves examining the spatial arrangement of atoms and the chemical bonds that hold the structure together. X-ray crystallography is a common technique used to determine the crystal structure, which provides insights into the compound's molecular geometry, bond lengths, and angles. The crystal structure of related compounds can reveal how the sulfonyl and benzamide groups are positioned relative to the piperidine ring, influencing the compound's biological activity and physical properties (Li et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide derivatives is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including sulfonylation, amidation, and alkylation, to modify their structure and potentially enhance their biological activity. The presence of the phenylsulfonyl and benzamide groups can also impact the compound's acid-base properties, solubility, and stability under different conditions.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline form, are crucial for their formulation and application in medicinal chemistry. These properties are determined by the compound's molecular structure and can affect its absorption, distribution, metabolism, and excretion (ADME) profiles. Analyzing the physical properties helps in understanding the compound's behavior in biological systems and its suitability for further development as a therapeutic agent.
Chemical Properties Analysis
The chemical properties, such as pKa, logP, and reactivity towards nucleophiles or electrophiles, play a significant role in the compound's pharmacokinetics and pharmacodynamics. These properties are influenced by the electronic distribution within the molecule and the presence of ionizable groups. Understanding the chemical properties is essential for predicting the compound's interaction with biological targets, its metabolic pathways, and potential for drug-drug interactions.
- (Lindsley et al., 2006)
- (Li et al., 2008)
科学的研究の応用
Potential in Gastrointestinal Motility Enhancement
A study focusing on benzamide derivatives, including compounds with a structure related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, explored their efficacy as selective serotonin 4 receptor agonists. These compounds, particularly those incorporating benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, have shown promise in accelerating gastric emptying and increasing the frequency of defecation. This suggests potential applications in developing novel prokinetic agents effective for both upper and lower gastrointestinal tract issues, with reduced side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity (S. Sonda et al., 2004).
Advances in Molecular Synthesis
Research into the synthesis of piperidines and related heterocyclic compounds from acetylenic sulfones with beta and gamma-chloroamines demonstrated a convenient route to these structures, offering a foundation for further chemical innovations. This process, involving conjugate additions and intramolecular acylation, has implications for the synthesis of complex molecules, potentially including those similar to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, for various pharmaceutical applications (Thomas G. Back & K. Nakajima, 2000).
Inhibitory Effects on Membrane-bound Phospholipase A2
Compounds structurally related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide have been evaluated as inhibitors of membrane-bound phospholipase A2, showing significant potency. This activity suggests therapeutic potential in reducing myocardial infarction size and addressing cardiovascular diseases, highlighting the compound's relevance in the development of new cardiovascular drugs (H. Oinuma et al., 1991).
Application in Antidepressant Development
The oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, was thoroughly investigated, revealing insights into its pharmacokinetic properties. Understanding the metabolic pathways of such compounds is crucial for the development of effective and safe antidepressant medications (Mette G. Hvenegaard et al., 2012).
特性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-24(29(27,28)19-11-4-2-5-12-19)21-14-7-6-13-20(21)22(26)23-15-10-18-25-16-8-3-9-17-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMRAMJGUNEHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCCCN2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl(phenylsulfonyl)amino]-N-[3-(piperidin-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)


![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)
![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)